molecular formula C8H14N2Si B13588841 5-(Trimethylsilyl)pyridin-2-amine

5-(Trimethylsilyl)pyridin-2-amine

Cat. No.: B13588841
M. Wt: 166.30 g/mol
InChI Key: YVBXXCAZRAPQKP-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trimethylsilyl group attached to the pyridine ring at the 5-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)pyridin-2-amine typically involves the coupling of 5-iodo-2-aminopyridine with trimethylsilylacetylene. This reaction is catalyzed by palladium(II) and copper(I) in the presence of a base such as potassium hydroxide in methanol . The reaction proceeds through a series of steps, including the formation of a palladium complex, transmetalation, and reductive elimination, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium(II) and Copper(I) Catalysts: Used in coupling reactions.

    Potassium Hydroxide in Methanol: Used as a base in the synthesis.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl halides.

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trimethylsilyl)pyridin-2-amine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

5-trimethylsilylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2Si/c1-11(2,3)7-4-5-8(9)10-6-7/h4-6H,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBXXCAZRAPQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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